molecular formula C28H24N4O4 B2371869 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921847-20-3

5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2371869
CAS No.: 921847-20-3
M. Wt: 480.524
InChI Key: SZTBAGLCJHLDRG-UHFFFAOYSA-N
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Description

5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo-pyridine class. This compound is notable for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves a multi-step process. One common method starts with the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction. This intermediate is then subjected to intermolecular cyclization under reflux conditions to form the final compound . The reaction conditions often include the use of phenyl hydrazine and potassium hydroxide as reagents .

Industrial Production Methods

Techniques like recrystallization from hot methanol can be used to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). By scavenging these reactive species, the compound helps to prevent oxidative stress and cellular damage . The molecular targets and pathways involved include various antioxidant enzymes and signaling pathways that regulate oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-35-24-14-13-20(15-25(24)36-2)29-27(33)22-17-31(16-19-9-5-3-6-10-19)18-23-26(22)30-32(28(23)34)21-11-7-4-8-12-21/h3-15,17-18H,16H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBAGLCJHLDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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